2-Azido-1,3-dichloro-5-nitrobenzene

Description

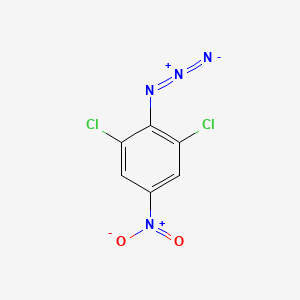

2-Azido-1,3-dichloro-5-nitrobenzene is an aromatic compound characterized by the presence of azido, dichloro, and nitro functional groups attached to a benzene ring

Properties

Molecular Formula |

C6H2Cl2N4O2 |

|---|---|

Molecular Weight |

233.01 g/mol |

IUPAC Name |

2-azido-1,3-dichloro-5-nitrobenzene |

InChI |

InChI=1S/C6H2Cl2N4O2/c7-4-1-3(12(13)14)2-5(8)6(4)10-11-9/h1-2H |

InChI Key |

ZMBBYTDDTAMFQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of 1,2-Dichlorobenzene to Obtain Dichloronitrobenzene Isomers

The precursor 1,3-dichloro-5-nitrobenzene (also referred to as 2,3-dichloro-1-nitrobenzene in some literature) is typically prepared by nitration of 1,2-dichlorobenzene. The nitration process involves electrophilic aromatic substitution using a nitrating mixture, commonly a combination of nitric acid, sulfuric acid, and phosphoric acid.

A patented process describes the nitration using an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid to improve yield and selectivity toward the 2,3-dichloro-1-nitrobenzene isomer over the 3,4-isomer.

Reaction conditions:

- Temperature range: 30 to 180 °C (preferably 60 to 140 °C).

- Molar ratio of nitric acid to 1,2-dichlorobenzene: 0.7 to 1.4:1.

- Molar ratio of sulfuric acid to phosphoric acid: 0.05 to 3 mol H2SO4 per mol H3PO4.

The use of anhydrous phosphoric acid concentrated to over 72.4% P2O5 content enhances the selectivity for the 2,3-isomer, though higher temperatures favor this isomer as well.

After nitration, the reaction mixture separates into an organic phase containing the isomer mixture and an acid phase. The organic phase is worked up by aqueous washing and the isomers are separated by crystallization, distillation, or chromatography.

| Parameter | Value/Range | Notes |

|---|---|---|

| Reaction temperature | 30–180 °C (preferably 60–140 °C) | Higher temp favors 2,3-isomer |

| Molar ratio HNO3:substrate | 0.7–1.4:1 (preferably 1.0–1.2:1) | Controls nitration extent |

| Acid mixture ratio (H2SO4:H3PO4) | 0.05–3:1 (preferably 0.1–1.5:1) | Influences isomer distribution |

| Yield | Up to ~98.5% total isomer yield | Yield depends on acid mixture and temp |

Introduction of the Azido Group to Form 2-Azido-1,3-dichloro-5-nitrobenzene

Azidation via Nucleophilic Aromatic Substitution (S_NAr)

The azido group (-N3) can be introduced onto the aromatic ring by displacement of a suitable leaving group, typically a chlorine atom, via nucleophilic aromatic substitution using sodium azide (NaN3).

This method is common for aromatic halides bearing electron-withdrawing groups such as nitro groups, which activate the ring toward nucleophilic substitution.

For example, 2-chloro-3-nitropyridines have been converted to 2-azido-3-nitropyridines using NaN3 under mild conditions. By analogy, similar conditions can be applied to 1,3-dichloro-5-nitrobenzene derivatives.

Typical conditions:

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO).

- Temperature: Room temperature to moderate heating (~50–100 °C).

- Reaction time: Several hours to overnight.

Azidation via Diazonium Salt Intermediate

An alternative route involves diazotization of an amino-substituted precursor followed by substitution with azide ion:

The aromatic amine is first converted to a diazonium salt using sodium nitrite (NaNO2) and acid at low temperature.

The diazonium salt is then reacted with sodium azide to yield the aryl azide without the need for a catalyst.

This method is particularly useful for synthesizing aryl azides from amino precursors that are otherwise difficult to directly substitute.

Representative Experimental Procedures and Outcomes

General Azidation Procedure (Nucleophilic Aromatic Substitution)

| Step | Description |

|---|---|

| Starting material | 1,3-dichloro-5-nitrobenzene or related chloro-nitroarene |

| Reagent | Sodium azide (NaN3) |

| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |

| Temperature | 50–100 °C |

| Reaction time | 4–24 hours |

| Work-up | Aqueous extraction, washing, drying, purification by chromatography or recrystallization |

| Yield | Typically high (70–90%) depending on substrate and conditions |

Diazonium Salt Route

| Step | Description |

|---|---|

| Starting material | 1,3-dichloro-5-nitroaniline (amino derivative) |

| Diazotization | NaNO2 + acid (HCl) at 0–5 °C to form diazonium salt |

| Azidation | Addition of NaN3 at low temperature |

| Work-up | Extraction, purification |

| Yield | Moderate to high (60–85%) depending on conditions |

Additional Notes on Catalytic and Multi-step Syntheses

Palladium-catalyzed and copper-catalyzed reactions involving azides have been reported for related azidobenzaldehydes and diamines to form complex heterocycles, indicating the versatility of azido intermediates.

While these catalytic methods are more relevant to downstream transformations, they underscore the importance of stable azido intermediates like this compound in synthetic organic chemistry.

Summary Table of Preparation Methods for this compound

Chemical Reactions Analysis

Types of Reactions

2-Azido-1,3-dichloro-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Substitution: Formation of azido derivatives.

Reduction: Formation of 2-amino-1,3-dichloro-5-nitrobenzene.

Oxidation: Formation of various oxidized products depending on the conditions.

Scientific Research Applications

2-Azido-1,3-dichloro-5-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.

Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azido-1,3-dichloro-5-nitrobenzene involves its functional groups:

Azido Group: Participates in click chemistry reactions, particularly azide-alkyne cycloaddition.

Nitro Group: Can undergo reduction to form amino derivatives, which are biologically active.

Chlorine Atoms: Influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

2-Azido-1,3-dichlorobenzene: Lacks the nitro group, making it less reactive in certain reactions.

1,3-Dichloro-5-nitrobenzene: Lacks the azido group, limiting its use in click chemistry.

2-Azido-4,6-dichloronitrobenzene: Similar structure but different substitution pattern, affecting its reactivity.

Uniqueness

2-Azido-1,3-dichloro-5-nitrobenzene is unique due to the combination of azido, dichloro, and nitro groups on a single benzene ring, providing a versatile platform for various chemical transformations and applications .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to prevent side reactions.

- Use inert atmospheres (N₂/Ar) to stabilize the azide group, which is thermally sensitive .

Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns. For example, deshielded aromatic protons near electron-withdrawing groups (-NO₂, -N₃) appear downfield (δ 8.0–8.5 ppm).

- IR Spectroscopy : Confirm the azide group via a strong absorption band at ~2100 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 261.95 for C₆H₂Cl₂N₄O₂).

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm regiochemistry, as demonstrated in analogous nitrobenzene derivatives .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from:

- Tautomerism or Conformational Flexibility : Use variable-temperature NMR to detect dynamic processes.

- Impurity Interference : Purify via column chromatography or recrystallization, then re-analyze .

- Isomeric Byproducts : Compare experimental data with computational predictions (DFT calculations) for possible isomers .

Example : A study on nitrobenzene analogs found conflicting NOE correlations due to rotational isomers; this was resolved by 2D NMR (COSY, NOESY) and DFT modeling .

Advanced Question: What strategies mitigate thermal instability during azide group reactions?

Methodological Answer:

The azide group is prone to decomposition via the Staudinger reaction or cyclization. Mitigation strategies include:

- Low-Temperature Reactions : Conduct azide substitutions below 80°C.

- Inert Solvents : Use degassed DMF or acetonitrile to prevent oxidation.

- Radical Scavengers : Add TEMPO (0.1 equiv.) to suppress unintended radical pathways .

Safety Note : Small-scale reactions (<1 g) and blast shields are recommended due to explosive risks.

Advanced Question: How does this compound compare to structurally similar compounds in reactivity?

Q. Comparative Analysis Table :

Key Insight : The azide group enables unique transformations (e.g., Huisgen cycloaddition) absent in non-azido analogs, while chloro substituents direct electrophilic attacks .

Advanced Question: How can researchers design experiments to study azide-nitro group interactions under varying conditions?

Q. Experimental Design Framework :

Variable Control : Systematically alter solvent polarity (DMF vs. THF), temperature (25–100°C), and catalysts (CuI for click chemistry).

Kinetic Studies : Use in-situ FTIR to track azide decay rates.

Product Analysis : Isolate intermediates via flash chromatography and characterize via XRD/MS .

Case Study : A 2023 study on 1-azido-3-methyl-5-nitrobenzene revealed solvent-dependent regioselectivity in cycloadditions, with DMF favoring triazole formation over THF .

Advanced Question: What computational tools aid in predicting reaction pathways for azido-nitrobenzene derivatives?

Methodological Answer:

- DFT Calculations : Simulate transition states (e.g., Gaussian09) to predict regiochemistry in cycloadditions.

- Molecular Dynamics (MD) : Model solvent effects on reaction kinetics.

- Software : Use Schrödinger Suite or ORCA for energy profile mapping .

Example : DFT studies on analogous compounds showed that electron-withdrawing groups (-NO₂) lower the activation energy for azide-alkyne cycloadditions by 15–20 kJ/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.